molecular formula C7H4F3NO3 B2994823 4-Hydroxy-5-(trifluoromethyl)nicotinic acid CAS No. 1211530-53-8

4-Hydroxy-5-(trifluoromethyl)nicotinic acid

Cat. No.: B2994823
CAS No.: 1211530-53-8
M. Wt: 207.108
InChI Key: PXRMFIMXJCWETR-UHFFFAOYSA-N
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Description

4-Hydroxy-5-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a trifluoromethyl group at the 5-position and a hydroxyl group at the 4-position on the pyridine ring.

Mechanism of Action

Target of Action

It is a key intermediate of flonicamid, a highly effective insecticide . Flonicamid has been developed as a selective agent against aphids and other sucking insects .

Mode of Action

The mode of action of flonicamid, and by extension, its intermediate 4-Hydroxy-5-(trifluoromethyl)nicotinic acid, has been identified as suppressing feeding and movement by aphids .

Biochemical Pathways

Given its role as an intermediate in the synthesis of flonicamid, it may be involved in the biochemical pathways that lead to the suppression of feeding and movement in aphids .

Pharmacokinetics

For instance, it has a high polarity, as indicated by its LogPow value of -0.24 at 20°C . It also has a water solubility variable with pH . These properties could influence its bioavailability and distribution within organisms.

Result of Action

Given its role as an intermediate in the synthesis of flonicamid, it may contribute to the overall effects of this insecticide, which include the suppression of feeding and movement in aphids .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its hydrolytic behavior is pH-dependent, with stability observed at pH 5 and 7, and a half-life of 204 days at pH 9 . This suggests that the compound’s activity could be influenced by the pH of its environment. Additionally, its high polarity and variable water solubility could affect its distribution and efficacy in different environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-(trifluoromethyl)nicotinic acid typically involves multiple steps. One common method starts with 1,1-trifluoro-4-amino-3-butene-2-ketone and 3-methoxy methyl acrylate, which undergo a condensation reaction under alkaline conditions to form an intermediate. This intermediate is then cyclized and hydrolyzed to yield the final product .

Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. The use of polar organic solvents and controlled reaction temperatures are crucial. The reaction conditions are designed to be scalable, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-Hydroxy-5-(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-5-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and biological activity .

Properties

IUPAC Name

4-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-11-1-3(5(4)12)6(13)14/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRMFIMXJCWETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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